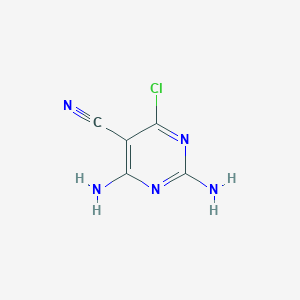
2,4-Diamino-6-chloropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,4-Diamino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
科学研究应用
2,4-Diamino-6-chloropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
- 2,4-Diamino-5-chloropyrimidine
- 2,4-Diamino-6-bromopyrimidine
- 2,4-Diamino-5-fluoropyrimidine
Uniqueness
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity.
生物活性
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis and various cancer cell lines. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C5H4ClN5. Its structure features two amino groups and a cyano group, which contribute to its reactivity and biological properties. The presence of chlorine enhances its reactivity compared to other similar compounds.
| Structural Features | Description |
|---|---|
| Chemical Formula | C5H4ClN5 |
| Functional Groups | Amino groups, cyano group, chlorine substituent |
| Unique Aspects | Enhanced reactivity due to halogen presence |
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. By binding to the active site of DHFR, this compound disrupts folate metabolism in bacteria and cancer cells, leading to decreased proliferation.
Biological Activities
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis by inhibiting mt-DHFR. This activity is essential for developing new antitubercular agents.
- Anticancer Activity
- Enzyme Inhibition
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium tuberculosis, with IC50 values indicating strong potency against resistant strains.
- Anticancer Evaluation : In vitro studies revealed that the compound showed significant antiproliferative activity against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to apoptosis induction through caspase activation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | Biological Activity |
|---|---|
| 2,4-Diamino-5-chloropyrimidine | Moderate DHFR inhibition |
| 2,4-Diamino-6-bromopyrimidine | Lower cytotoxicity compared to chlorinated variant |
| 2,4-Diamino-5-fluoropyrimidine | Enhanced selectivity for certain cancer types |
属性
IUPAC Name |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPANXXDQMHDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














